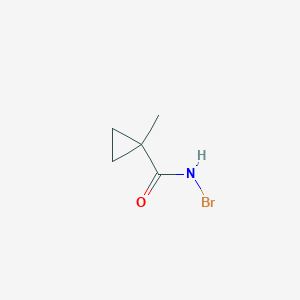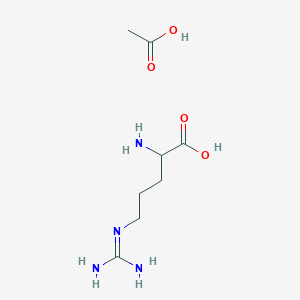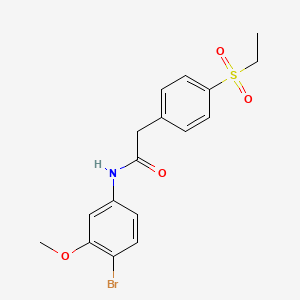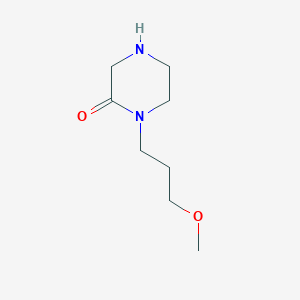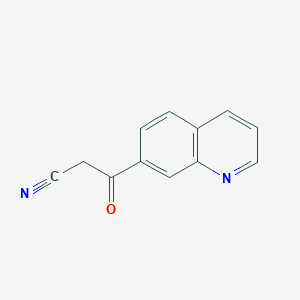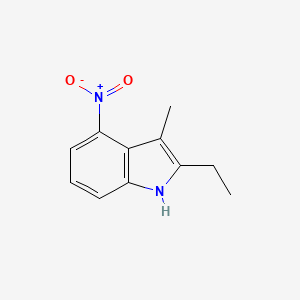
2-ethyl-3-methyl-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-methyl-4-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-4-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the indole ring.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinonoid structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-ethyl-3-methyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: Quinonoid derivatives of the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methyl-4-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitro-1H-indole: Lacks the ethyl group at the 2-position.
2-ethyl-3-methyl-1H-indole: Lacks the nitro group at the 4-position.
4-nitro-1H-indole: Lacks both the ethyl and methyl groups.
Uniqueness
2-ethyl-3-methyl-4-nitro-1H-indole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position, along with the ethyl and methyl groups, allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-7(2)11-9(12-8)5-4-6-10(11)13(14)15/h4-6,12H,3H2,1-2H3 |
InChI Key |
HRCQHTRRZMRBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


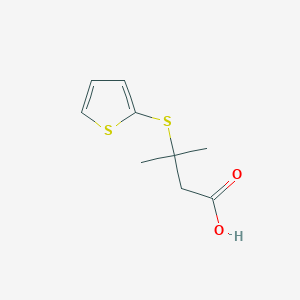
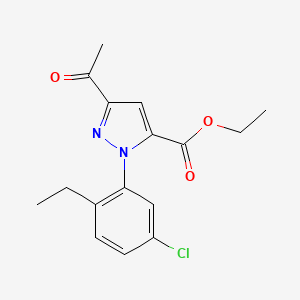
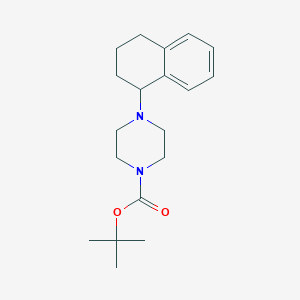
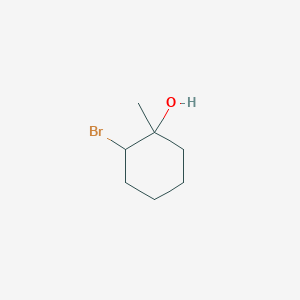
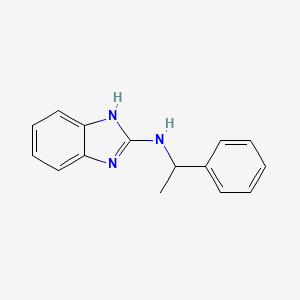
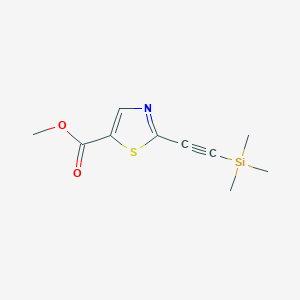

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
